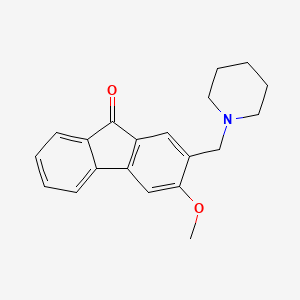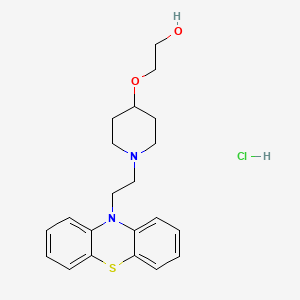
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride is a complex organic compound that belongs to the class of phenothiazine derivatives Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and antihistaminic effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride typically involves multiple steps. One common method starts with the reaction of phenothiazine with ethylene oxide to form 2-(10H-phenothiazin-10-yl)ethanol . This intermediate is then reacted with 1-(2-chloroethyl)-4-piperidinol under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is often purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The phenothiazine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl and piperidinyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenothiazine ring typically yields sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.
Applications De Recherche Scientifique
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: The compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders and as an antiemetic.
Industry: The compound is used in the development of various pharmaceuticals and as an intermediate in chemical synthesis.
Mécanisme D'action
The mechanism of action of Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride involves its interaction with various molecular targets and pathways. The phenothiazine moiety is known to interact with dopamine receptors, which is the basis for its antipsychotic effects. Additionally, the compound can interact with histamine and serotonin receptors, contributing to its antiemetic and antihistaminic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Promethazine: Known for its antihistaminic and antiemetic effects.
Thioridazine: Used primarily as an antipsychotic agent.
Uniqueness
Ethanol, 2-((1-(2-(10H-phenothiazin-10-yl)ethyl)-4-piperidinyl)oxy)-, monohydrochloride is unique due to its specific chemical structure, which allows it to interact with multiple receptor types, providing a broad range of pharmacological effects
Propriétés
Numéro CAS |
40255-67-2 |
|---|---|
Formule moléculaire |
C21H27ClN2O2S |
Poids moléculaire |
407.0 g/mol |
Nom IUPAC |
2-[1-(2-phenothiazin-10-ylethyl)piperidin-4-yl]oxyethanol;hydrochloride |
InChI |
InChI=1S/C21H26N2O2S.ClH/c24-15-16-25-17-9-11-22(12-10-17)13-14-23-18-5-1-3-7-20(18)26-21-8-4-2-6-19(21)23;/h1-8,17,24H,9-16H2;1H |
Clé InChI |
BYFWOZDZQJXXTO-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1OCCO)CCN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-Chloronaphthalen-2-yl)oxy]propanoyl chloride](/img/structure/B14669212.png)
![1-Propanol, 3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)thio]-](/img/structure/B14669214.png)
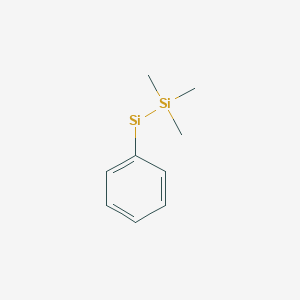
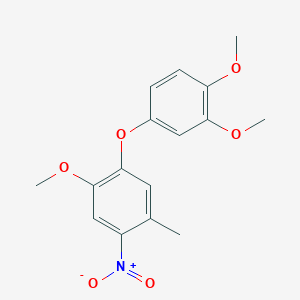
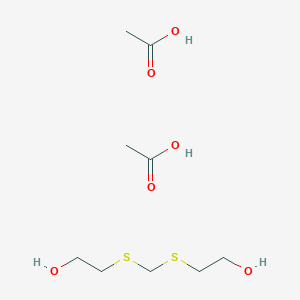

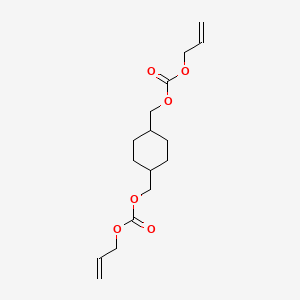
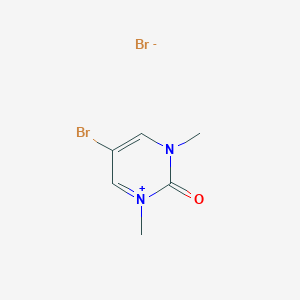
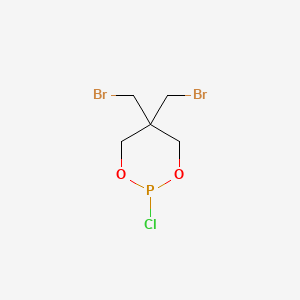
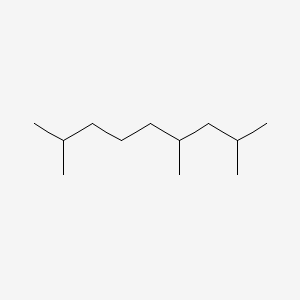

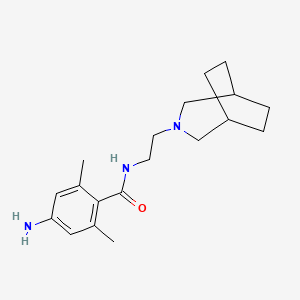
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] ethylphosphonothioate](/img/structure/B14669260.png)
